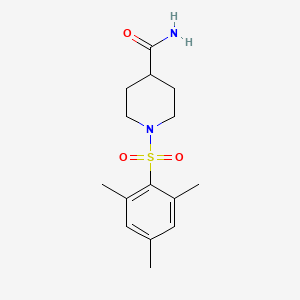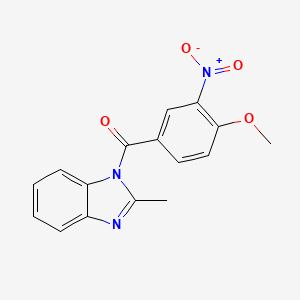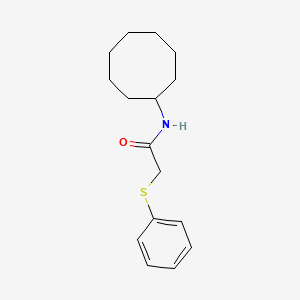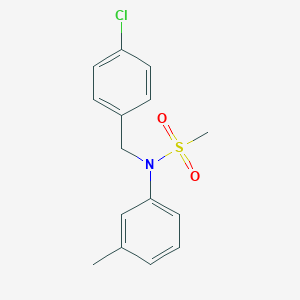
1-(mesitylsulfonyl)-4-piperidinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Mesitylsulfonyl)-4-piperidinecarboxamide, also known as MSOP, is a chemical compound that has been widely studied for its potential therapeutic applications. It belongs to the class of piperidinecarboxamide derivatives and has been found to have various biochemical and physiological effects. In
Applications De Recherche Scientifique
1-(mesitylsulfonyl)-4-piperidinecarboxamide has been extensively studied for its potential therapeutic applications. It has been found to have neuroprotective effects and has been investigated for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. 1-(mesitylsulfonyl)-4-piperidinecarboxamide has also been studied for its potential use in the treatment of pain and addiction.
Mécanisme D'action
The exact mechanism of action of 1-(mesitylsulfonyl)-4-piperidinecarboxamide is not fully understood. However, it has been found to act as an antagonist of the N-methyl-D-aspartate (NMDA) receptor. The NMDA receptor is involved in the regulation of synaptic plasticity and is important for learning and memory. Antagonism of the NMDA receptor by 1-(mesitylsulfonyl)-4-piperidinecarboxamide has been found to have neuroprotective effects.
Biochemical and Physiological Effects:
1-(mesitylsulfonyl)-4-piperidinecarboxamide has been found to have various biochemical and physiological effects. It has been shown to reduce the release of glutamate, an excitatory neurotransmitter, and to increase the release of GABA, an inhibitory neurotransmitter. 1-(mesitylsulfonyl)-4-piperidinecarboxamide has also been found to reduce the production of reactive oxygen species, which can cause oxidative damage to cells.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1-(mesitylsulfonyl)-4-piperidinecarboxamide in lab experiments is its specificity for the NMDA receptor. This allows for more targeted studies of the receptor and its role in various physiological processes. However, one limitation of using 1-(mesitylsulfonyl)-4-piperidinecarboxamide is its potential toxicity at high doses. Careful dosing and monitoring is necessary to ensure the safety of lab animals and researchers.
Orientations Futures
There are many potential future directions for research on 1-(mesitylsulfonyl)-4-piperidinecarboxamide. One area of interest is its potential use in the treatment of neurodegenerative diseases. Further studies are needed to determine the efficacy and safety of 1-(mesitylsulfonyl)-4-piperidinecarboxamide in animal models of these diseases. Another area of interest is the role of 1-(mesitylsulfonyl)-4-piperidinecarboxamide in pain and addiction. Studies are needed to determine the mechanisms underlying its effects and its potential use in the treatment of these conditions. Additionally, further optimization of the synthesis method of 1-(mesitylsulfonyl)-4-piperidinecarboxamide may lead to increased yields and purity of the compound.
Méthodes De Synthèse
The synthesis of 1-(mesitylsulfonyl)-4-piperidinecarboxamide involves the reaction of mesitylene with chlorosulfonic acid to form mesitylsulfonyl chloride. This is then reacted with piperidinecarboxamide in the presence of a base such as triethylamine to yield 1-(mesitylsulfonyl)-4-piperidinecarboxamide. The synthesis of 1-(mesitylsulfonyl)-4-piperidinecarboxamide has been optimized to increase the yield and purity of the compound.
Propriétés
IUPAC Name |
1-(2,4,6-trimethylphenyl)sulfonylpiperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O3S/c1-10-8-11(2)14(12(3)9-10)21(19,20)17-6-4-13(5-7-17)15(16)18/h8-9,13H,4-7H2,1-3H3,(H2,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIEIWUJDZZSHIF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)N2CCC(CC2)C(=O)N)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Mesitylsulfonyl)-4-piperidinecarboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[3-chloro-4-(4-morpholinyl)phenyl]-3-phenylacrylamide](/img/structure/B5733340.png)






![2-{[5-(4-fluorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-methylacetamide](/img/structure/B5733398.png)

![4-{[(1-methyl-1H-imidazol-2-yl)thio]methyl}thiophene-2-carbaldehyde semicarbazone](/img/structure/B5733415.png)
![8-acetyl-9-ethyl-4-methyl-2H-furo[2,3-h]chromen-2-one](/img/structure/B5733423.png)
![N-[2-methoxy-5-({[3-(4-methyl-1-piperidinyl)propyl]amino}sulfonyl)phenyl]acetamide](/img/structure/B5733445.png)

![N-(4-{[1-(4-bromophenyl)-1H-tetrazol-5-yl]methoxy}phenyl)acetamide](/img/structure/B5733448.png)